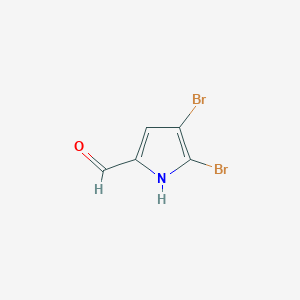

4,5-dibromo-1H-pyrrole-2-carbaldehyde

Vue d'ensemble

Description

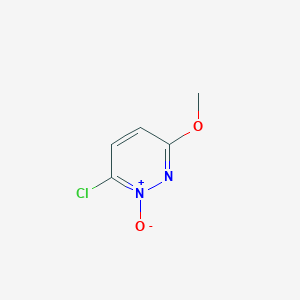

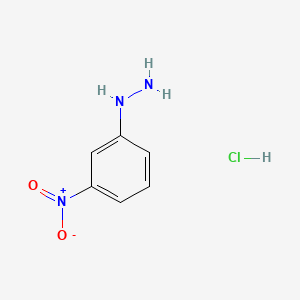

4,5-dibromo-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C5H3Br2NO . It is used in various chemical reactions and has been the subject of several studies .

Molecular Structure Analysis

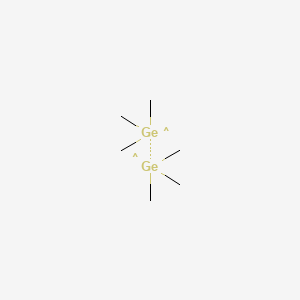

The molecular structure of 4,5-dibromo-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 4 and 5 positions with bromine atoms and at the 2 position with a formyl group (C=O) .Physical And Chemical Properties Analysis

4,5-dibromo-1H-pyrrole-2-carbaldehyde has a molecular weight of 252.89 . It has a density of 2.262 g/cm3 . The compound has a melting point of 144-148°C and a boiling point of 341.9°C at 760 mmHg .Applications De Recherche Scientifique

Drug Discovery and Pharmaceutical Research

4,5-Dibromo-1H-pyrrole-2-carbaldehyde is a valuable building block in pharmaceutical research, particularly in the synthesis of stable substituted bacteriochlorins, which are analogs of chlorophyll used in photodynamic therapy for cancer treatment. The compound’s reactivity allows for the creation of complex molecules that can interact with biological systems in specific ways, making it a crucial component in the development of new drugs .

Material Science

In material science, pyrrole derivatives are used to create conductive polymers and other advanced materials. The dibromo groups on the pyrrole ring can facilitate the formation of polymers with unique electrical properties, which are useful in creating components for electronic devices .

Catalysis

Pyrrole derivatives serve as ligands in catalysis, aiding in various chemical reactions. The specific structure of 4,5-dibromo-1H-pyrrole-2-carbaldehyde can enhance the efficiency of catalysts used in industrial processes .

Biological Activity Studies

Pyrrole-2-carboxaldehyde derivatives exhibit a range of biological activities. They have been isolated from natural sources and are involved in physiological processes such as the formation of advanced glycation end-products like pyrraline, a marker for diabetes .

Synthetic Chemistry

The compound is used as a precursor for synthesizing more complex pyrrole derivatives. These derivatives are essential for the progress of various branches of science, including biology and material science, due to their versatility and reactivity .

Luminescence Chemistry

Pyrroles are known to play a role in luminescence chemistry due to their unique electronic structure. They can be used to create compounds that emit light under certain conditions, which has applications in imaging and sensing technologies .

Metallurgical Processes

In metallurgy, pyrrole derivatives can act as corrosion inhibitors or solvents for resins and terpenes, contributing to the preservation and treatment of metals .

Polymerization Catalysts

They are also utilized as catalysts for polymerization processes, enabling the creation of uniform polymers with specific properties required for various industrial applications .

Safety and Hazards

4,5-dibromo-1H-pyrrole-2-carbaldehyde is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mécanisme D'action

Target of Action

The primary targets of 4,5-dibromo-1H-pyrrole-2-carbaldehyde are currently unknown . This compound is a unique chemical provided to early discovery researchers

Result of Action

The molecular and cellular effects of 4,5-dibromo-1H-pyrrole-2-carbaldehyde’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,5-dibromo-1H-pyrrole-2-carbaldehyde . For instance, the compound should be stored in a refrigerated environment . .

Propriétés

IUPAC Name |

4,5-dibromo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-3(2-9)8-5(4)7/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBMHOCPMBSRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428425 | |

| Record name | 4,5-Dibromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dibromo-1H-pyrrole-2-carbaldehyde | |

CAS RN |

932-82-1 | |

| Record name | 4,5-Dibromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)